molecular formula C11H16N2OS B13002602 1-(4-Butoxyphenyl)thiourea CAS No. 71680-89-2

1-(4-Butoxyphenyl)thiourea

Cat. No.: B13002602
CAS No.: 71680-89-2
M. Wt: 224.32 g/mol
InChI Key: MWKFDFSVYXECSU-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)thiourea is an organosulfur compound with the molecular formula C11H16N2OS It belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) instead of a carbonyl group (C=O) found in ureas

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Butoxyphenyl)thiourea can be synthesized through the reaction of 4-butoxyaniline with thiophosgene or isothiocyanates. One common method involves the reaction of 4-butoxyaniline with thiophosgene in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification process can be optimized using techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

1-(4-Butoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential antibacterial and antioxidant properties.

    Medicine: Research has explored its use as an antitubercular agent and its potential in treating other diseases.

    Industry: It is used in the production of dyes, elastomers, and as a stabilizer in plastics.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase. The compound’s thiocarbonyl group allows it to form strong hydrogen bonds, which can interfere with enzyme activity and disrupt metabolic pathways.

Comparison with Similar Compounds

1-(4-Butoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methoxyphenyl)thiourea: Similar structure but with a methoxy group instead of a butoxy group. It has different solubility and reactivity properties.

    1-(4-Chlorophenyl)thiourea: Contains a chlorine atom, which affects its electronic properties and reactivity.

    1-(4-Methylphenyl)thiourea: The presence of a methyl group influences its hydrophobicity and biological activity.

The uniqueness of this compound lies in its butoxy group, which imparts specific solubility and reactivity characteristics, making it suitable for particular applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

71680-89-2

Molecular Formula

C11H16N2OS

Molecular Weight

224.32 g/mol

IUPAC Name

(4-butoxyphenyl)thiourea

InChI

InChI=1S/C11H16N2OS/c1-2-3-8-14-10-6-4-9(5-7-10)13-11(12)15/h4-7H,2-3,8H2,1H3,(H3,12,13,15)

InChI Key

MWKFDFSVYXECSU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=S)N

Origin of Product

United States

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